molecular formula C8H14O2 B8512708 Ethyl 3-methylpent-4-enoate CAS No. 7796-71-6

Ethyl 3-methylpent-4-enoate

Cat. No. B8512708
Key on ui cas rn: 7796-71-6
M. Wt: 142.20 g/mol
InChI Key: AUAKFHKYJDJBKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04560401

Procedure details

A stirred mixture of 36.06 g of crotyl alcohol, 162.2 g of triethyl orthoacetate and 2.22 g of propionic acid was slowly heated to 100° C. (1.25 hours), stirred and heated at 100°-115° C. for 1 hour, at 115°-145° C. for 2.5 hours, then at 145°-155° C. for 6 hours. The mixture was cooled in an ice bath and treated with 50 ml of glacial acetic acid and 50 ml of water. The mixture was stirred at room temperature for 45 minutes, diluted with ether, extracted with saturated sodium bicarbonate solution, then with brine and dried (MgSO4). The solvent was evaporated under reduced pressure and the residue was distilled under reduced pressure to give ethyl 3-methyl-4-pentenoate (3A), as a colorless liquid, b.p.: 88°-91° C. (60 Torr.).
Quantity
36.06 g
Type
reactant
Reaction Step One
Quantity
162.2 g
Type
reactant
Reaction Step One
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1](O)[CH:2]=[CH:3][CH3:4].[C:6]([O:14]CC)([O:11][CH2:12][CH3:13])(OCC)[CH3:7].C(O)(=O)CC.C(O)(=O)C>CCOCC.O>[CH3:4][CH:3]([CH:2]=[CH2:1])[CH2:7][C:6]([O:11][CH2:12][CH3:13])=[O:14]

Inputs

Step One
Name
Quantity
36.06 g
Type
reactant
Smiles
C(C=CC)O
Name
Quantity
162.2 g
Type
reactant
Smiles
C(C)(OCC)(OCC)OCC
Name
Quantity
2.22 g
Type
reactant
Smiles
C(CC)(=O)O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 100°-115° C. for 1 hour, at 115°-145° C. for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice bath
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 45 minutes
Duration
45 min
EXTRACTION
Type
EXTRACTION
Details
extracted with saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with brine and dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CC(CC(=O)OCC)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.